Cas no 2229326-16-1 (3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid)

3-(2,6-Dichloro-5-fluoropyridin-3-yl)propanoic acid is a fluorinated pyridine derivative with a propanoic acid side chain, serving as a versatile intermediate in organic synthesis. Its key structural features—the dichloro and fluoro substituents on the pyridine ring—enhance reactivity and selectivity, making it valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The carboxylic acid functionality allows for further derivatization, facilitating coupling reactions or salt formation. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its well-defined structure and functional group compatibility make it a preferred choice for researchers developing novel bioactive compounds.
3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid structure
2229326-16-1 structure
Product name:3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid
CAS No:2229326-16-1
MF:C8H6Cl2FNO2
Molecular Weight:238.043143749237
CID:6212910
PubChem ID:162738147

3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid
    • 2229326-16-1
    • EN300-1975790
    • インチ: 1S/C8H6Cl2FNO2/c9-7-4(1-2-6(13)14)3-5(11)8(10)12-7/h3H,1-2H2,(H,13,14)
    • InChIKey: ZROCGRWFXNJKKA-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=C(N=1)Cl)F)CCC(=O)O

計算された属性

  • 精确分子量: 236.9759620g/mol
  • 同位素质量: 236.9759620g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 218
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 50.2Ų

3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1975790-1.0g
3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid
2229326-16-1
1g
$0.0 2023-05-31
Enamine
EN300-1975790-0.05g
3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid
2229326-16-1
0.05g
$744.0 2023-09-16
Enamine
EN300-1975790-2.5g
3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid
2229326-16-1
2.5g
$1735.0 2023-09-16
Enamine
EN300-1975790-5g
3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid
2229326-16-1
5g
$2566.0 2023-09-16
Enamine
EN300-1975790-10g
3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid
2229326-16-1
10g
$3807.0 2023-09-16
Enamine
EN300-1975790-0.5g
3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid
2229326-16-1
0.5g
$849.0 2023-09-16
Enamine
EN300-1975790-0.1g
3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid
2229326-16-1
0.1g
$779.0 2023-09-16
Enamine
EN300-1975790-0.25g
3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid
2229326-16-1
0.25g
$814.0 2023-09-16
Enamine
EN300-1975790-1g
3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid
2229326-16-1
1g
$884.0 2023-09-16

3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid 関連文献

3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acidに関する追加情報

Comprehensive Overview of 3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid (CAS No. 2229326-16-1)

3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid (CAS No. 2229326-16-1) is a fluorinated pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique 2,6-dichloro-5-fluoropyridine backbone, has garnered attention due to its potential as a building block for bioactive molecules. Researchers are increasingly exploring its role in the synthesis of small-molecule inhibitors and crop protection agents, aligning with the growing demand for precision chemistry in drug discovery and sustainable agriculture.

The structural features of 3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid include a propanoic acid side chain, which enhances its versatility in coupling reactions. This property makes it valuable for constructing heterocyclic compounds, a class of molecules frequently investigated for their antimicrobial and anti-inflammatory properties. Recent studies highlight its utility in medicinal chemistry, particularly in the development of kinase inhibitors, a hot topic in oncology research. The fluorine atom at the 5-position further improves metabolic stability, a critical factor in drug design optimization.

From an industrial perspective, CAS No. 2229326-16-1 is often discussed in forums focusing on high-value intermediates. Its synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, methods widely searched by synthetic chemists. Environmental considerations also drive interest in this compound, as its halogenated structure prompts questions about green chemistry alternatives and biodegradability—a trending concern among regulatory bodies and manufacturers.

Analytical characterization of 3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid relies on techniques like HPLC, NMR, and mass spectrometry, frequently queried by quality control professionals. The compound’s logP value and solubility profile are additional parameters of interest, especially for formulators working on drug delivery systems. These attributes position it as a subject of ongoing academic and industrial research, with patent filings increasingly referencing its derivatives.

Emerging applications of CAS 2229326-16-1 include its use in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in targeted protein degradation. This connection to cutting-edge therapeutics has amplified its visibility in scientific literature. Furthermore, its relevance to precision farming solutions—where fluorinated compounds enhance pesticide selectivity—resonates with global efforts to reduce ecological footprints.

In summary, 3-(2,6-dichloro-5-fluoropyridin-3-yl)propanoic acid exemplifies the intersection of structural innovation and functional utility. Its multifaceted roles—from enabling next-generation pharmaceuticals to supporting sustainable agrochemicals—underscore its importance in contemporary chemistry. As research advances, this compound is poised to remain a focal point in discussions about molecular design and application-driven synthesis.

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